molecular formula C23H26N4OS B2531937 N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide CAS No. 1185170-29-9

N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide

Cat. No. B2531937
M. Wt: 406.55
InChI Key: AZPCUIFPIUTDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Targeting ORL1 Receptors Compounds with similar structural features, such as 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, have been developed as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit moderate to good selectivity against opioid receptors and behave as full agonists in biochemical assays, indicating potential for novel pain management therapies (Röver et al., 2000).

2. Anticancer Activities Derivatives of thiazole and thiazolidin-4-one, which share a common motif with the given compound, have been synthesized and studied for their anticancer activity. These compounds have shown selectivity and potency against various cancer cell lines, demonstrating the potential for the development of new anticancer agents (Evren et al., 2019); (Baviskar et al., 2013).

3. Antimicrobial and Antiviral Properties Newly synthesized N-aryl substituted phenyl acetamide analogs have been evaluated for their antimicrobial activities, including potent action against influenza A/H3N2 virus and human coronavirus 229E. This highlights the versatility of such compounds in addressing a range of infectious diseases (Apaydın et al., 2020).

4. Enzyme Inhibition for Disease Treatment Compounds structurally related to the given chemical have also been investigated for their ability to selectively inhibit specific enzymes, presenting potential therapeutic avenues for treating diseases associated with enzyme dysregulation. This area of research includes the development of enzyme inhibitors as therapeutic agents for conditions such as depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name

N-(4-methylphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-17-8-10-19(11-9-17)24-20(28)16-29-22-21(18-6-4-3-5-7-18)25-23(26-22)12-14-27(2)15-13-23/h3-11H,12-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPCUIFPIUTDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)-N-(4-methylphenyl)acetamide

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